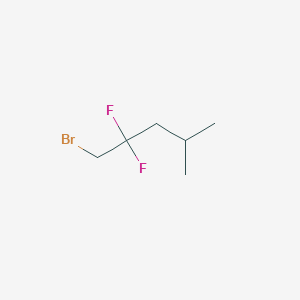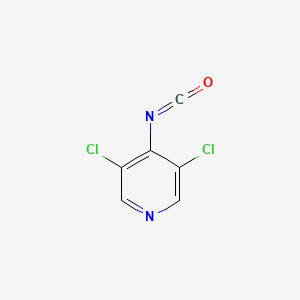![molecular formula C12H14F6N4O7 B13610080 2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]acetic acid, bis(trifluoroacetic acid) is a compound that features an imidazole ring, which is a common structural motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]acetic acid, bis(trifluoroacetic acid) can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The amino and acetic acid groups can be substituted with other functional groups to create new compounds with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the imidazole ring.
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and substituted imidazole compounds. These products can have diverse applications in pharmaceuticals and other industries.
Applications De Recherche Scientifique
2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]acetic acid, bis(trifluoroacetic acid) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]acetic acid, bis(trifluoroacetic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to the compound .
Imidazole: A simple heterocyclic compound that forms the core structure of the compound.
Histidyl-tyrosine: A dipeptide containing histidine and tyrosine, similar in structure and function.
Uniqueness
2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]acetic acid, bis(trifluoroacetic acid) is unique due to the presence of both the imidazole ring and the trifluoroacetic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H14F6N4O7 |
|---|---|
Poids moléculaire |
440.25 g/mol |
Nom IUPAC |
2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H12N4O3.2C2HF3O2/c9-6(1-5-2-10-4-12-5)8(15)11-3-7(13)14;2*3-2(4,5)1(6)7/h2,4,6H,1,3,9H2,(H,10,12)(H,11,15)(H,13,14);2*(H,6,7)/t6-;;/m0../s1 |
Clé InChI |
ALKOTQWTAFMJHD-ILKKLZGPSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)


![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/no-structure.png)





